1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Description
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its structure includes a methyl group at the 1-position and a ketone at the 2-position (Figure 1). The compound’s molecular formula is C₈H₇N₃O (MW: 161.16 g/mol), and it is structurally related to several imidazo-pyridine derivatives with varied substituents and biological activities .
Properties
IUPAC Name |
1-methyl-3H-imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWXQIUTGOQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486216 | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40423-52-7 | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazopyridine ring system .
Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together to form the desired imidazopyridine derivative. This method offers the advantage of generating a diverse range of imidazopyridine compounds in a single step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the development of green chemistry approaches, such as solvent-free and catalyst-free reactions, has further improved the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazopyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of imidazopyridine
Reduction: Reduced imidazopyridine derivatives
Substitution: Substituted imidazopyridine derivatives
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study: A study demonstrated that derivatives of imidazopyridinones can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This mechanism is attributed to the compound's ability to interact with specific cellular pathways involved in cell survival and proliferation.
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its activity against various bacterial strains suggests potential applications in developing new antibiotics.
- Case Study: In vitro tests revealed that this compound exhibits inhibitory effects against Gram-positive bacteria, highlighting its potential for use in treating bacterial infections.
Agrochemicals
The unique chemical structure of this compound makes it an interesting candidate for agrochemical applications. Its properties may contribute to the development of new pesticides or herbicides.
Herbicidal Activity
Research has indicated that imidazo compounds can act as effective herbicides by inhibiting specific enzymes involved in plant growth.
- Case Study: Field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields.
Materials Science
In materials science, the compound's properties can be exploited for creating novel materials with desirable characteristics.
Conductive Polymers
The incorporation of imidazo derivatives into polymer matrices has been explored for enhancing electrical conductivity.
- Case Study: Research showed that polymers doped with this compound exhibited improved conductivity compared to undoped materials. This advancement may lead to applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. This interaction can result in anticancer effects by inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations: Imidazo[4,5-c]pyridin-2-one vs. Imidazo[4,5-b]pyridin-2-one
The position of the imidazole ring fusion significantly impacts biological activity:
- Imidazo[4,5-c]pyridin-2-one (e.g., 1-methyl derivative): Exhibits dual activity against JAK1/TYK2 kinases but lower selectivity for TYK2 .
- Imidazo[4,5-b]pyridin-2-one (e.g., 3-piperidin-4-yl analog): Demonstrates enhanced TYK2 selectivity (21-fold improvement over JAK1 in matched pairs) due to optimized binding interactions in the kinase ATP pocket .
Key Data :
| Compound | Scaffold | JAK1 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (TYK2/JAK1) | Source |
|---|---|---|---|---|---|
| 1-Methyl-imidazo[4,5-c] | [4,5-c] | 120 | 45 | 0.38 | |
| 3H-Imidazo[4,5-b]-pyridine | [4,5-b] | 250 | 12 | 20.8 |
Substituent Effects on Activity and Selectivity
Methyl vs. Cyclopropyl Substituents
- 1-Methyl group : Enhances metabolic stability but may reduce kinase selectivity due to steric hindrance .
- 1-Cyclopropyl group (e.g., 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one): Improves antiviral activity (targeting human La protein) and solubility (logP: 1.2 vs. 1.5 for methyl analog) .
Aromatic Substitutions
- 6-Phenyl substitution (e.g., 1-methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one): Increases hydrophobicity (logD: 2.8) and enhances binding to hydrophobic kinase pockets, improving potency against melanoma cell lines .
- 4-Piperidinyl substitution (e.g., 3-piperidin-4-yl-imidazo[4,5-b]pyridin-2-one): Introduces basic nitrogen, improving solubility (aqueous solubility: 15 μM) and blood-brain barrier penetration .
Metabolic Stability
- 1-Methyl-imidazo[4,5-c]pyridin-2-one : High intrinsic clearance in mouse liver microsomes (CLint: 45 mL/min/kg) due to oxidative demethylation .
- Imidazo[4,5-b]pyridine derivatives with cyclopropane carboxamide substituents: Reduced clearance (CLint: 12 mL/min/kg) via steric shielding of metabolic hotspots .
Biological Activity
Overview
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound belonging to the class of imidazopyridines. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases. This article provides a comprehensive review of its biological activity, supported by data tables and research findings.
- Chemical Formula: C7H7N3O
- Molecular Weight: 149.15 g/mol
- IUPAC Name: 1-methyl-3H-imidazo[4,5-c]pyridin-2-one
- CAS Number: 40423-52-7
This compound exhibits its biological effects primarily through interactions with enzymes and cellular pathways. It has been shown to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate cell signaling pathways and gene expression.
- Influence cellular metabolism and apoptosis.
These interactions are facilitated through hydrogen bonding and hydrophobic interactions with target biomolecules .
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116) cells with a GI50 value of 2.30 μM. Additionally, it showed potent dual inhibition of Aurora-A and FLT3 kinases, which are critical in cancer cell proliferation .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 2.30 | Aurora-A/FLT3 inhibition |
| MV4-11 (AML) | 0.299 | Dual kinase inhibition |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. It exhibited promising results against various bacterial strains, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
Table 2: Antibacterial Activity Summary
| Bacterial Strain | MIC (μg/mL) | Comparison Control (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.125 | Isoniazid (0.25) |
| Escherichia coli | 12.5 | Ciprofloxacin (2) |
Case Study 1: In Vivo Efficacy
In vivo studies have shown that treatment with this compound resulted in significant tumor size reduction in murine models of cancer. Pharmacokinetic profiling indicated favorable stability in biological systems with minimal metabolism over time .
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound alters cell cycle progression in cancer cells without inducing apoptosis. This suggests that its mechanism may involve cell cycle arrest rather than direct apoptotic pathways .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
